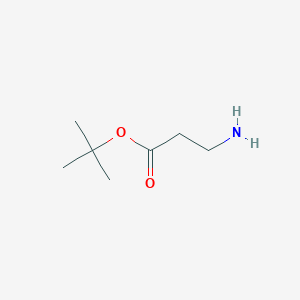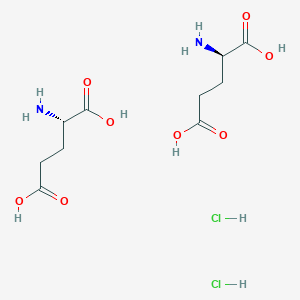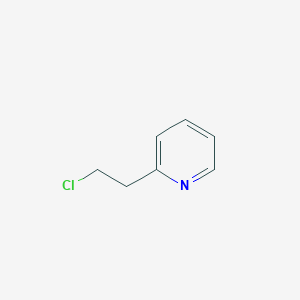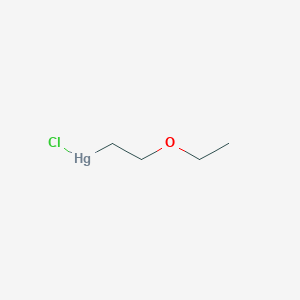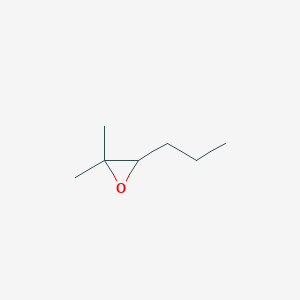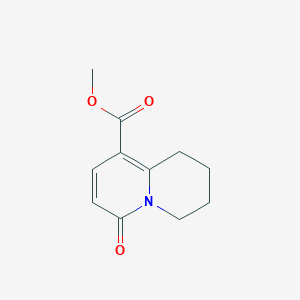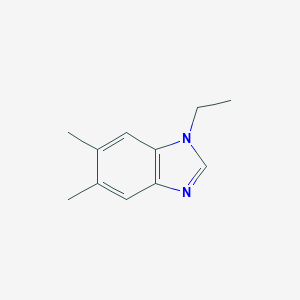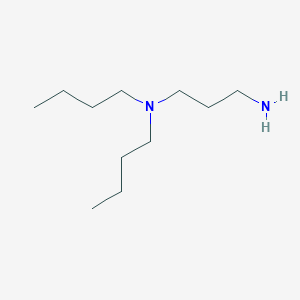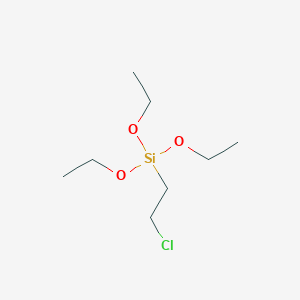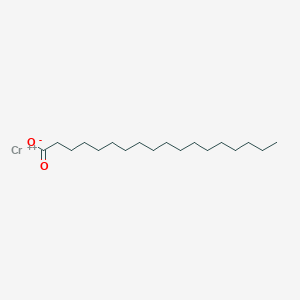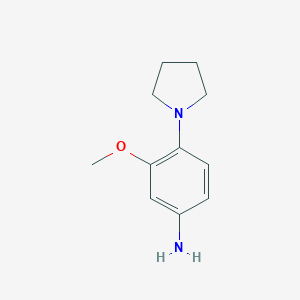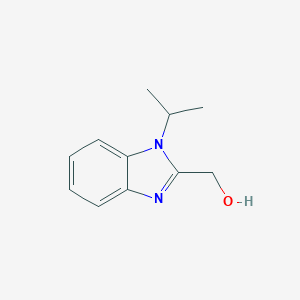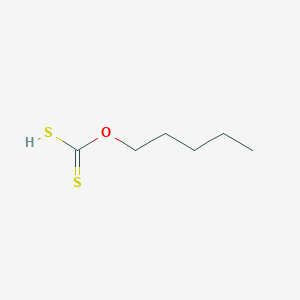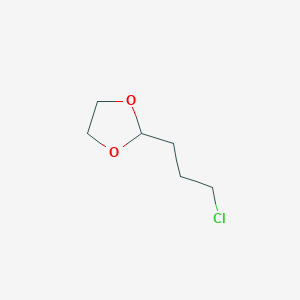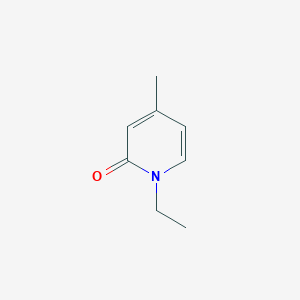
2(1H)-Pyridone, 1-ethyl-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridone, 1-ethyl-4-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used as a building block in the synthesis of several organic compounds, including pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties and biological activities make it an attractive candidate for scientific research.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridone, 1-ethyl-4-methyl- is not fully understood. However, it has been suggested that the compound exerts its biological activity through the inhibition of specific enzymes or proteins. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Effets Biochimiques Et Physiologiques
Studies have shown that 2(1H)-Pyridone, 1-ethyl-4-methyl- possesses several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria, including antibiotic-resistant strains. Additionally, it has been shown to possess anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2(1H)-Pyridone, 1-ethyl-4-methyl- in lab experiments is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. Additionally, the compound possesses unique chemical and biological properties, making it an attractive candidate for scientific research. However, one of the limitations of using this compound is its potential toxicity. Careful handling and disposal of the compound are necessary to ensure the safety of researchers and the environment.
Orientations Futures
There are several future directions for the study of 2(1H)-Pyridone, 1-ethyl-4-methyl-. One of the areas of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. The compound could also be modified to improve its biological activity or to reduce its toxicity. Finally, more studies are needed to investigate the potential use of the compound in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2(1H)-Pyridone, 1-ethyl-4-methyl- can be achieved through several methods. One of the most common methods is the reaction between 4-methyl-3-oxobutanoic acid and ethylamine, which results in the formation of the desired compound. Other methods include the reaction between 4-methyl-3-oxobutanoyl chloride and ethylamine or the reaction between ethyl 4-methyl-3-oxobutanoate and hydroxylamine.
Applications De Recherche Scientifique
2(1H)-Pyridone, 1-ethyl-4-methyl- has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, this compound has been shown to possess antitumor and antibacterial activities. It has also been studied for its potential use as an anti-inflammatory agent. In the field of materials science, this compound has been used as a building block for the synthesis of polymeric materials with unique properties.
Propriétés
Numéro CAS |
19006-62-3 |
|---|---|
Nom du produit |
2(1H)-Pyridone, 1-ethyl-4-methyl- |
Formule moléculaire |
C8H11NO |
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-ethyl-4-methylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 |
Clé InChI |
KCPRFGZSBHBAJB-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=CC1=O)C |
SMILES canonique |
CCN1C=CC(=CC1=O)C |
Synonymes |
1-Ethyl-4-methyl-2(1H)-pyridone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



